Benzamidoethanoyl cyanide
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Overview
Description
Benzamidoethanoyl cyanide is an organic compound that features both amide and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamidoethanoyl cyanide can be synthesized through various methods. . The reaction typically requires controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzamidoethanoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.
Major Products Formed:
Oxidation: Formation of benzamidoethanoic acid.
Reduction: Formation of benzamidoethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamidoethanoyl cyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzamidoethanoyl cyanide involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or alter cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Benzonitrile: Similar in structure but lacks the amide group.
Acetonitrile: Contains a nitrile group but lacks the aromatic ring and amide group.
Benzamide: Contains an amide group but lacks the nitrile group.
Properties
CAS No. |
875837-24-4 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-benzamidoacetyl cyanide |
InChI |
InChI=1S/C10H8N2O2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,7H2,(H,12,14) |
InChI Key |
OMAFNPXGHSONJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)C#N |
Origin of Product |
United States |
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